3-Methylstyrene

Hydroformylation Regioselectivity Catalysis

Researchers requiring precise polymer properties often encounter variability when substituting styrene isomers. 3-Methylstyrene (CAS 100-80-1) addresses this through its meta-methyl substitution, which alters electronic and steric environments for controlled polymerization outcomes. • Achieve a branched-to-linear ratio of 6.9:1 in hydroformylation, surpassing 4-methylstyrene for specific aldehyde motifs. • Produce flexible styrenic materials with a homopolymer Tg of 72°C, significantly lower than styrene or 4-methylstyrene. • Maintain syndiotactic crystallinity-unlike the para-isomer-for semi-crystalline polymers with enhanced mechanical and thermal resistance. • Modulate metallocene-catalyzed copolymerization with lower relative reactivity, ensuring uniform comonomer distribution.

Molecular Formula CH3C6H4CH=CH2
C9H10
C9H10
Molecular Weight 118.18 g/mol
CAS No. 100-80-1
Cat. No. B089682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylstyrene
CAS100-80-1
Synonyms1-ethenyl-3-methylbenzene
3-ethenylmethylbenzene
3-vinyltoluene
Molecular FormulaCH3C6H4CH=CH2
C9H10
C9H10
Molecular Weight118.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C=C
InChIInChI=1S/C9H10/c1-3-9-6-4-5-8(2)7-9/h3-7H,1H2,2H3
InChIKeyJZHGRUMIRATHIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.53e-04 M
In water, 89.0 mg/L at 25 °C
Insoluble in water
Soluble in ethanol, ether, benzene

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylstyrene Technical Specifications & Differentiation


3-Methylstyrene (CAS 100-80-1), also known as m-methylstyrene or 3-vinyltoluene, is a substituted styrene monomer with the molecular formula C₉H₁₀. It is a clear, colorless to light yellow liquid characterized by a boiling point of 170–171 °C, a density of 0.901 g/mL at 20 °C, and a refractive index of 1.541 . The meta-position of the methyl group imparts distinct reactivity and polymer properties that differentiate it from its ortho- and para- isomers, as well as from unsubstituted styrene, making its procurement a specific, rather than generic, decision.

3-Methylstyrene: Non-Interchangeable with Isomers


The position of the methyl substituent on the aromatic ring fundamentally alters the electronic and steric environment of the vinyl group, leading to measurable differences in reaction kinetics, regioselectivity, and the ultimate properties of the resulting polymers. Substituting 3-methylstyrene with its 4-methyl isomer or unsubstituted styrene can result in significant changes in catalyst performance, copolymerization behavior, polymer glass transition temperature (Tg), and crystallinity. The quantitative evidence below demonstrates that these are not merely academic nuances but practical, performance-impacting differentiators that necessitate a specific procurement strategy for applications requiring precise material properties [1][2].

3-Methylstyrene Performance Benchmarks


Hydroformylation Regioselectivity

In Rh-catalyzed hydroformylation, 3-methylstyrene exhibits a distinct branched-to-linear (b/l) aldehyde ratio compared to its 2- and 4-methyl isomers. The meta-substitution pattern leads to a b/l ratio of 6.9:1, positioning it between the higher selectivity of the ortho-isomer (7.3:1) and the lower selectivity of the para-isomer (6.7:1) [1].

Hydroformylation Regioselectivity Catalysis

Polymer Glass Transition Temperature

The glass transition temperature (Tg) of the homopolymer is a critical material property. Poly(3-methylstyrene) exhibits a significantly lower Tg (72 °C) compared to poly(4-methylstyrene) (106 °C) and polystyrene (100 °C) [1]. This lower Tg results in a polymer that is more flexible and processable at lower temperatures.

Polymer Physics Thermal Properties Glass Transition

Syndiotactic Polymer Crystallinity

In syndiospecific polymerization using a Cp*TiCl₃/MAO catalyst, the position of the methyl group dictates the crystallinity of the resulting polymer. While p-methyl substitution inhibits crystallization of syndiotactic polymers, crystallinity is clearly evidenced in materials produced from m-methyl substituted monomers like 3-methylstyrene [1].

Stereospecific Polymerization Polymer Crystallinity Metallocene Catalysis

Metallocene Copolymerization Reactivity

In metallocene-catalyzed copolymerizations with olefins, p-methylstyrene demonstrates significantly higher reactivity than its m-methyl counterpart. This difference is so pronounced that p-methylstyrene is specifically selected as a "reactive" comonomer for functionalizing polyolefins, whereas the reactivity of m-methylstyrene is comparatively lower [1].

Metallocene Catalysis Copolymerization Reactivity Ratios

3-Methylstyrene Application Scenarios


Regioselectivity Control for Synthesis Intermediates

As demonstrated by its distinct branched-to-linear ratio (6.9:1) in hydroformylation, 3-methylstyrene serves as a precise building block for chemists seeking to control the isomeric outcome of carbonylation reactions. Its use is preferred over 4-methylstyrene when a slightly higher branched aldehyde yield is desired, enabling the synthesis of specific structural motifs in drug candidates or crop protection agents [1].

Low-Tg Flexible Styrenic Polymers

The significantly lower glass transition temperature (72 °C) of its homopolymer makes 3-methylstyrene the monomer of choice for creating styrenic materials with enhanced flexibility and a lower processing temperature compared to those derived from styrene or 4-methylstyrene. This property is particularly relevant for applications in adhesives, coatings, and elastomeric components requiring low-temperature performance [1].

Crystalline Syndiotactic Polystyrene

For materials scientists working with stereoregular polymers, 3-methylstyrene is a necessary monomer when the goal is to produce a crystalline syndiotactic material. Unlike its para-substituted isomer, which inhibits crystallization, the meta-isomer preserves this ability. This is crucial for applications demanding the enhanced mechanical strength, thermal resistance, and solvent resistance associated with semi-crystalline polymers [1].

Controlled Copolymerization Reactivity

When the objective is to incorporate a styrenic comonomer into a polyolefin backbone without overwhelming the polymerization kinetics, 3-methylstyrene's lower relative reactivity in metallocene catalysis offers a strategic advantage over the highly reactive 4-methylstyrene. This allows for the synthesis of copolymers with a more uniform comonomer distribution, which is essential for tailoring material properties in a controlled manner [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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